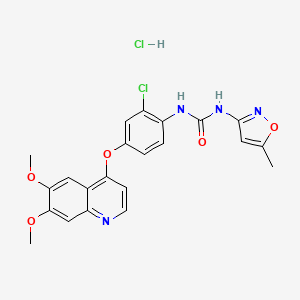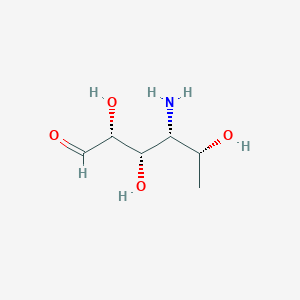
Dehydrobruceine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dehydrobruceine A is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. Brucea javanica, a medicinal plant widely distributed in Southeast Asia and Northern Australia, has been traditionally used for treating various ailments, including cancer, dysentery, and malaria .
準備方法
Synthetic Routes and Reaction Conditions: Dehydrobruceine A is typically isolated from the seeds of Brucea javanica through a series of extraction and purification steps. The seeds are first extracted with ethanol, and the extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS (octadecylsilane) column chromatography, and Sephadex LH-20 column chromatography. The final purification is achieved using preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the general approach involves the extraction of Brucea javanica seeds followed by chromatographic purification. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification techniques.
化学反応の分析
Types of Reactions: Dehydrobruceine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and to synthesize derivatives with potentially enhanced biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which are studied for their potential biological activities .
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity of quassinoids and for synthesizing new derivatives with enhanced properties.
Biology: Dehydrobruceine A exhibits significant biological activities, including anti-inflammatory, antimalarial, and anticancer properties.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and malaria.
作用機序
Dehydrobruceine A is part of a family of quassinoids, which includes compounds such as Dehydrobruceantinol, Bruceine A, and Bruceantinoside A . Compared to these compounds, this compound is unique due to its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities. For instance, Dehydrobruceantinol and Bruceine A share similar structural features but differ in their specific functional groups and biological activities .
類似化合物との比較
- Dehydrobruceantinol
- Bruceine A
- Bruceantinoside A
- Yadanzioside F
- Bruceoside A
- Yadanzioside A
- Yadanzigan
- Yadanzioside C
- Yadanzioside G
- Dehydrobruceantin
- Yadanzioside M
- Picrasinol B
- Picrasin B
- Picrasin B acetate
- Shinjulactone L
- Neoquassine
- Methylneoquassin
- Quassin
特性
分子式 |
C26H32O11 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC名 |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26+/m1/s1 |
InChIキー |
RHISAUJYNIABND-IRPUDBTHSA-N |
SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
異性体SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
正規SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
同義語 |
uceine A, dehydro- dehydrobruceine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)









![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)

